
Cerium tungsten oxide
Vue d'ensemble
Description
Cerium tungsten oxide is a material that has been used in various applications. It is often used in the form of an alloy for TIG and plasma welding due to its better ignition behavior .
Synthesis Analysis
Cerium-doped tungsten oxide nanostructures have been generated using a simple solvothermal method with cerium chloride salts and tungsten hexachloride as precursors . Another method involves the use of microwave irradiation without adding any surfactant .Chemical Reactions Analysis
Cerium (Ce)-doped tungsten oxide nanostructures have shown unique redox properties and structural defects, making them a desirable choice for selective hydrogenation reactions .Physical and Chemical Properties Analysis
This compound exhibits unique physical and chemical properties. For instance, it has been found that cerium-doped tungsten oxides exhibit higher optical contrasts and improved coloration efficiency compared to pure tungsten oxide .Applications De Recherche Scientifique
1. Electrostatic Precipitation
- Loss Mechanism and Lifetime Estimation: Cerium tungsten (Ce–W) has been used in thermionic emission electrostatic precipitation. A study by Xu et al. (2014) focused on the loss mechanism and lifetime estimation of Ce–W cathodes under high temperatures and oxygen-bearing atmospheres. They found that tungsten oxidizes to tungsten trioxide on the surface, and decreasing oxygen concentration can prolong the cathode's operational time (Xu et al., 2014).
2. Photocatalysis
- Ce-doped Tungsten Oxide Nanostructures: Chang et al. (2011) synthesized Ce-doped tungsten oxide nanostructures using a solvothermal method, demonstrating improved photocatalytic activities under visible light irradiation compared to undoped tungsten oxide. This suggests potential applications in environmental remediation and energy conversion (Chang et al., 2011).
3. Surface Analysis and Modification
- Initial Growth of Nanostructured Cerium Oxide on Tungsten: Polyak and Bastl (2015) investigated the initial growth stages of cerium oxide on tungsten using XPS technique, revealing insights into the oxidation states and surface interactions. This research has implications for surface modification and functionalization of materials (Polyak & Bastl, 2015).
4. Electrochromic Devices
- Enhanced Electrochromic Performance: Kunyapat et al. (2018) demonstrated that Ce-doped tungsten oxide nanowires synthesized via a solvothermal method showed enhanced electrochromic performance, indicating their suitability for smart electrochromic devices (Kunyapat et al., 2018).
5. Semiconductor Technology
- MOS Transistors with Cerium Dioxide: Frangoul et al. (1991) employed cerium dioxide as a gate insulator in metal–oxide–semiconductor (MOS) transistors, showing that it yields low positive threshold voltage and negligible interface charge effects, thus enhancing the performance of these transistors (Frangoul, Sundaram, & Wahid, 1991).
6. Optoelectronic Applications
- Tungsten Oxide in Optoelectronics: A study by Cong, Geng, and Zhao (2016) highlighted the use of tungsten oxide in various optoelectronic applications, suggesting that its structure-determined properties make it an attractive candidate for these applications (Cong, Geng, & Zhao, 2016).
7. Selective Catalytic Reduction of NOx
- CeO2–WO3 Catalysts for NOx Reduction: Liu et al. (2013) prepared cerium–tungsten oxide catalysts for selective catalytic reduction of NOx with ammonia, showing enhanced catalytic activity and surface characteristics (Liu et al., 2013).
8. Energy Storage Devices
- Tungsten Oxide-based Electrodes: Shinde and Jun (2020) reviewed the progress in developing tungsten oxide-based electrodes for energy storage applications, highlighting their potential in supercapacitors and batteries (Shinde & Jun, 2020).
Mécanisme D'action
Target of Action
Cerium tungsten oxide, also known as Cerium(III) tungstate, primarily targets nitrogen oxides (NOx) . The compound is used as a catalyst in the selective catalytic reduction (SCR) of NOx . The primary role of this target is to reduce the emission of harmful nitrogen oxides, which are major pollutants .
Mode of Action
The compound interacts with its targets through a redox cycle . The existence of Ce3+/Ce4+ redox electron pairs provides more surface adsorbed oxygen (Oα) and serves as a redox cycle . Positive interactions between Ce, W species, and Fe oxide in red mud occur, leading to the formation of an unsaturated chemical bond and promoting the activation of adsorbed NH3 species .
Biochemical Pathways
The Langmuir-Hinshelwood (L-H) routes and Eley-Rideal (E-R) routes occur in the low-temperature SCR reaction on the this compound surface . Key active intermediates species include NH4+ species on Brønsted acid sites, NH3 species on Lewis acid sites, bidentate nitrate, and bridging nitrate species .
Pharmacokinetics
A study on cerium oxide nanoparticles, which may share similar properties with this compound, suggests that these nanoparticles exhibit unique pharmacokinetics .
Result of Action
The result of the action of this compound is the conversion of NOx . When activated red mud is reconfigured by cerium-tungsten oxide, the NOx conversion kept above 90% at 219-480℃ .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the temperature range significantly affects the conversion rate of NOx . Furthermore, the presence of other elements, such as Fe in red mud, can enhance the compound’s action .
Safety and Hazards
Orientations Futures
Cerium tungsten oxide has potential for future applications in various fields. For instance, it has been suggested that smart electrochromic devices based on current Ce-doped WOx nanomaterials could be further developed for future energy-related applications . Additionally, cerium-assembled tungsten oxide composite fibers have been suggested as adhesive-free electrodes for high-performance asymmetric supercapacitors .
Analyse Biochimique
Biochemical Properties
Cerium tungsten oxide plays a crucial role in biochemical reactions, primarily due to its redox activity. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with antioxidant enzymes, enhancing their activity and providing protection against oxidative stress . Additionally, it can interact with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses . The nature of these interactions is often based on the redox properties of this compound, which can donate or accept electrons, thereby altering the redox state of the interacting biomolecules.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the activity of antioxidant enzymes, leading to reduced oxidative stress and improved cell survival . Additionally, it can modulate the expression of genes involved in inflammation and apoptosis, thereby influencing cellular responses to stress and injury . The impact of this compound on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites, which can affect overall cellular function and health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to various biomolecules, including enzymes and proteins, influencing their activity and function. For instance, it can inhibit or activate enzymes by altering their redox state or by directly binding to their active sites . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins . These interactions can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting cell function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under various conditions, maintaining its catalytic activity and redox properties over extended periods . Prolonged exposure to this compound can lead to gradual degradation and changes in its biochemical properties . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the beneficial effects of this compound are seen up to a certain dosage, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. For instance, it can enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, by modulating their redox state . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and antioxidants . These interactions can have significant effects on overall cellular metabolism and health, highlighting the potential of this compound as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported into cells via endocytosis and distributed to various cellular compartments, including the cytoplasm and organelles . It can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific cellular compartments can influence its activity and function, affecting cellular responses to oxidative stress and other stimuli .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and lysosomes . The targeting signals and post-translational modifications that direct this compound to specific compartments can influence its interactions with biomolecules and its overall biological activity . For instance, the localization of this compound to mitochondria can enhance its antioxidant activity, protecting cells from oxidative damage .
Propriétés
IUPAC Name |
cerium(3+);dioxido(dioxo)tungsten | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.12O.3W/q2*+3;;;;;;;6*-1;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXLQRHSAFOZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Ce+3].[Ce+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2O12W3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584115 | |
| Record name | Cerium(3+) dioxido(dioxo)tungsten (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1023.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12737-23-4 | |
| Record name | Cerium(3+) dioxido(dioxo)tungsten (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


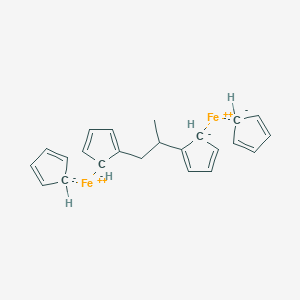

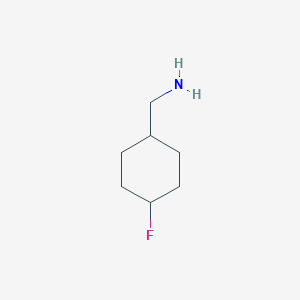
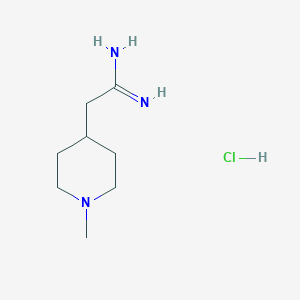
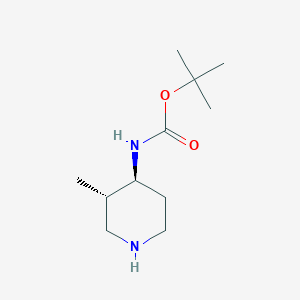
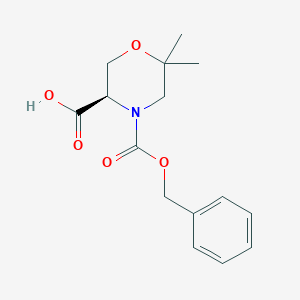
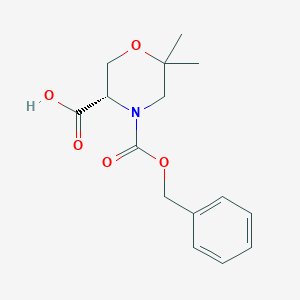


![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)
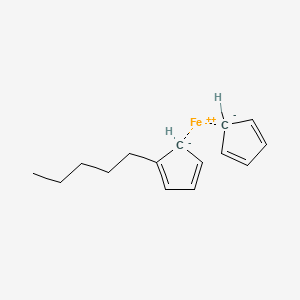


![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)
